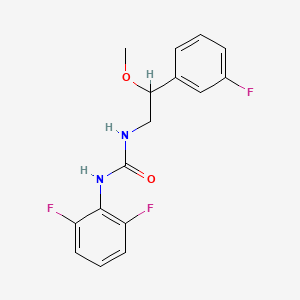

1-(2,6-Difluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,6-Difluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme involved in B-cell receptor signaling and plays a critical role in the survival and proliferation of B-cells. Therefore, inhibition of BTK has emerged as a promising strategy for the treatment of various B-cell malignancies.

科学的研究の応用

Urea Biosensors Urea (carbamide) is an organic compound widely studied for its role in nitrogen metabolism in the human body and its presence in various environments, including agricultural and food preservation sectors. Research on urea biosensors has made significant advances in detecting and quantifying urea concentrations. These biosensors utilize the enzyme urease as a bioreceptor element, with recent decades seeing the integration of different nanoparticles and carbon materials for enhanced enzyme immobilization and sensor performance. This comprehensive review of urea biosensors showcases the pivotal role of material science in improving the sensitivity and durability of biosensors, offering broad implications for healthcare and environmental monitoring (Botewad et al., 2021).

Urease Inhibitors in Medical Applications The enzyme urease plays a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The quest for effective urease inhibitors has led to the exploration of various chemical groups, including urea derivatives, as potential drugs. These inhibitors aim to treat infections by blocking the enzyme's activity, highlighting the clinical relevance of urea derivatives in developing new therapeutic strategies. Despite the challenges posed by side effects in some cases, the pursuit of safer and more effective urease inhibitors continues, underscoring the medicinal potential of urea derivatives (Kosikowska & Berlicki, 2011).

Environmental Degradation of Fluorinated Compounds Polyfluoroalkyl chemicals, containing urea structures, are under scrutiny for their environmental persistence and potential to degrade into perfluoroalkyl acids (PFAAs), substances known for their toxic profiles. This review highlights the environmental biodegradability studies on such compounds, emphasizing the need for a deeper understanding of their degradation pathways and the formation of hazardous byproducts. The research calls for more comprehensive studies to evaluate the environmental fate of fluorinated urea derivatives and their impact on ecosystems (Liu & Avendaño, 2013).

Fluorinated Alternatives and Environmental Concerns The transition to fluorinated alternatives for long-chain perfluoroalkyl substances (PFASs) has raised questions about their safety and environmental impact. This review examines over 20 fluorinated substances used in various applications, from fluoropolymer manufacture to consumer products, assessing their environmental releases and potential risks. The limited available data suggest that these alternatives may not be entirely safe, highlighting significant gaps in our understanding of their long-term effects on human health and the environment (Wang et al., 2013).

特性

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c1-23-14(10-4-2-5-11(17)8-10)9-20-16(22)21-15-12(18)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQSQGNNOJOFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)